molecular formula C13H19F3N4O B7153266 N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B7153266
M. Wt: 304.31 g/mol
InChI Key: AMDKMXUHSVQYCM-UHFFFAOYSA-N
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Description

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a trifluoroethyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O/c1-9(11-5-17-18-6-11)19-12(21)10-3-2-4-20(7-10)8-13(14,15)16/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDKMXUHSVQYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NC(=O)C2CCCN(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of a suitable precursor.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using a trifluoroethyl halide.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring may interact with active sites of enzymes, inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-pyrazol-4-yl)ethyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: can be compared with other pyrazole-containing compounds, such as:

Uniqueness

  • The presence of both a pyrazole ring and a trifluoroethyl group in the same molecule is relatively unique, providing a combination of properties that can be advantageous in various applications. The trifluoroethyl group enhances lipophilicity, while the pyrazole ring offers potential for diverse chemical interactions.

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